N-hydroxy-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-hydroxy-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol . This compound is characterized by a furan ring substituted with hydroxy, methyl, and carboxamide groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dimethylfuran.
Hydroxylation: The furan ring undergoes hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group at the desired position.
Carboxylation: The hydroxylated intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent under basic conditions to form the carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, catalysts, and purification techniques to achieve higher yields and purity. Large-scale production may also incorporate continuous flow processes and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-hydroxy-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-hydroxy-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
N-hydroxy-2,5-dimethylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2,5-dimethylfuran-3-carboxamide: Lacks the hydroxy group, affecting its reactivity and applications.
N-hydroxyfuran-3-carboxamide: Similar functional groups but without the methyl substitutions.
Uniqueness: N-hydroxy-2,5-dimethylfuran-3-carboxamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Biological Activity
N-hydroxy-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and a carboxamide functional group. These structural features contribute to its reactivity and interaction with biological systems. The compound's molecular formula is C8H9NO3, with a molecular weight of approximately 169.16 g/mol.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes, influencing metabolic pathways.
- Antioxidant Activity : It has been suggested that this compound can act as an antioxidant, potentially mitigating oxidative stress in cells.
- Antiviral Properties : Research indicates that derivatives of furan-carboxamides exhibit antiviral activity against influenza viruses, including H5N1 .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Similar compounds have shown broad-spectrum activity against various pathogens, including bacteria and fungi. For instance:
- Antibacterial Effects : Studies have indicated that furan derivatives possess significant antibacterial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Antiviral Activity
The antiviral potential of this compound has been explored in the context of influenza viruses. Notably:
- Influenza Virus Inhibition : A study highlighted the effectiveness of related furan-carboxamide derivatives against H5N1 and H1N1 viruses. These compounds demonstrated micromolar potency, suggesting that this compound could be a promising candidate for further antiviral development .
Case Studies and Research Findings
Several studies have provided insights into the biological activities associated with this compound:
Properties
IUPAC Name |
N-hydroxy-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-3-6(5(2)11-4)7(9)8-10/h3,10H,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXFYNHZNZSIJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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